molecular formula C8H12O B1611369 6,6-Dimethylbicyclo[3.1.0]hexan-3-one CAS No. 13855-29-3

6,6-Dimethylbicyclo[3.1.0]hexan-3-one

Cat. No.: B1611369
CAS No.: 13855-29-3
M. Wt: 124.18 g/mol
InChI Key: WECIOCZLOBJQBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethylbicyclo[3.1.0]hexan-3-one is a bicyclic ketone with the molecular formula C8H12O. It is characterized by a unique structure featuring a bicyclo[3.1.0]hexane ring system with two methyl groups at the 6-position and a ketone functional group at the 3-position. This compound is of interest in various fields of chemistry due to its distinctive structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the scalable synthetic routes for 6,6-Dimethylbicyclo[3.1.0]hexan-3-one involves a five-step process starting from technical grade (+)-3-carene. The process includes key steps such as semipinacol rearrangement, bromohydrin formation, and Baeyer-Villiger oxidation. This method avoids the use of toxic chromium oxidants and minimizes the need for chromatography, making it suitable for large-scale production .

Industrial Production Methods

Industrial production of this compound typically involves the use of robust and scalable processes that rely on crystallization and distillation. These methods are designed to produce the compound in high purity and yield, suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylbicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized under specific conditions.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the ketone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides and strong bases are used for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives of the original compound.

Scientific Research Applications

6,6-Dimethylbicyclo[3.1.0]hexan-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6-Dimethylbicyclo[3.1.0]hexan-3-one is unique due to its specific structural arrangement and the presence of a ketone functional group. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.0]hexan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-8(2)6-3-5(9)4-7(6)8/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECIOCZLOBJQBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(=O)C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556406
Record name 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13855-29-3
Record name 6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 2
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 3
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 4
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 5
6,6-Dimethylbicyclo[3.1.0]hexan-3-one
Reactant of Route 6
6,6-Dimethylbicyclo[3.1.0]hexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.